

Spectroscopic Profile of 1H,1H-Perfluorononylamine: A Technical Guide

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Compound of Interest

Compound Name: 1H,1H-Perfluorononylamine

Cat. No.: B1333418

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Disclaimer: Publicly available experimental spectral data for **1H,1H-Perfluorononylamine** is limited. This guide utilizes data from the closely related homolog, 1H,1H-Perfluorooctylamine, as a representative example to illustrate the expected spectroscopic characteristics. All presented data and protocols should be considered illustrative for this class of compounds.

Introduction

1H,1H-Perfluorononylamine is a member of the per- and polyfluoroalkyl substances (PFAS) family, characterized by a saturated nine-carbon chain where most hydrogen atoms have been replaced by fluorine, with a terminal primary amine group. This unique structure imparts distinct chemical properties and requires specific analytical techniques for characterization. This technical guide provides an in-depth overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **1H,1H-Perfluorononylamine**, aimed at researchers, scientists, and drug development professionals.

Data Presentation

Due to the absence of specific experimental data for **1H,1H-Perfluorononylamine**, the following tables present predicted or typical spectral data based on general principles and data from analogous compounds like 1H,1H-Perfluorooctylamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The ¹H NMR spectrum is expected to be relatively simple, showing signals only for the protons on the carbon adjacent to the nitrogen and the amine group itself.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~ 3.0 - 3.5	Triplet (t)	2H	-CH ₂ -CF ₂ -
~ 1.5 - 2.5	Broad Singlet	2H	-NH ₂

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will show distinct signals for each carbon, with characteristic splitting patterns due to coupling with adjacent fluorine atoms.

Chemical Shift (δ) ppm	Multiplicity	Assignment
~ 40 - 50	Triplet (t)	-CH ₂ -CF ₂ -
~ 105 - 125	Multiplets	-CF ₂ - chain
~ 115 - 120	Triplet of Triplets (tt)	-CF ₂ -CF ₃
~ 118 - 122	Quartet (q)	-CF ₃

¹⁹F NMR (Fluorine-19 NMR): ¹⁹F NMR is a highly informative technique for fluorinated compounds, with distinct chemical shifts for each fluorine environment.

Chemical Shift (δ) ppm	Multiplicity	Assignment
~ -81	Triplet (t)	-CF ₃
~ -115 to -126	Multiplets	-CF ₂ - chain
~ -128	Multiplet	-CH ₂ -CF ₂ -

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by strong C-F stretching vibrations and characteristic N-H amine absorptions.

Wavenumber (cm ⁻¹)	Intensity	Assignment
3400 - 3250	Medium, Sharp (two bands)	N-H stretch (primary amine)
2960 - 2850	Medium	C-H stretch
1650 - 1580	Medium	N-H bend (scissoring)
1300 - 1000	Strong	C-F stretch
900 - 650	Medium, Broad	N-H wag

Mass Spectrometry (MS)

Electron ionization (EI) mass spectrometry of perfluoroalkylamines typically results in extensive fragmentation of the fluorinated chain. The molecular ion may be weak or absent.

m/z	Relative Intensity	Assignment
[M] ⁺	Low to Absent	Molecular Ion
[M-HF] ⁺	Variable	Loss of hydrogen fluoride
C _n F _{2n+1} ⁺	High	Fragments from the perfluoroalkyl chain (e.g., CF ₃ ⁺ , C ₂ F ₅ ⁺ , C ₃ F ₇ ⁺)
CH ₂ =NH ₂ ⁺	High	Alpha-cleavage product

Experimental Protocols

The following are generalized protocols for acquiring spectral data for perfluoroalkylamines. Instrument parameters should be optimized for the specific compound and available equipment.

NMR Spectroscopy

- **Sample Preparation:** Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a 5 mm NMR tube.

- ^1H NMR Acquisition:
 - Spectrometer: 400 MHz or higher.
 - Pulse Program: Standard single-pulse sequence.
 - Acquisition Parameters: Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
- ^{13}C NMR Acquisition:
 - Spectrometer: 100 MHz or higher.
 - Pulse Program: Proton-decoupled pulse sequence.
 - Acquisition Parameters: A longer acquisition time and a higher number of scans are typically required due to the low natural abundance of ^{13}C .
- ^{19}F NMR Acquisition:
 - Spectrometer: A spectrometer equipped with a fluorine probe is necessary.
 - Pulse Program: Standard single-pulse sequence, often with proton decoupling.
 - Referencing: Use an external standard such as CFCl_3 (0 ppm).

Infrared (IR) Spectroscopy

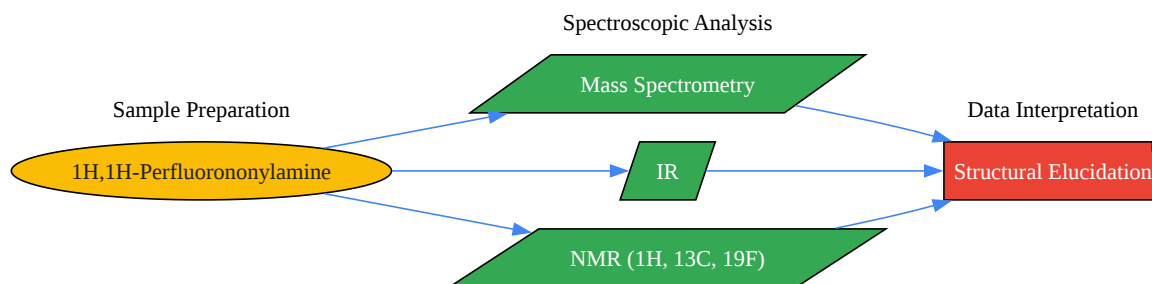
- Sample Preparation: As **1H,1H-perfluorononylamine** is likely a liquid or low-melting solid, the spectrum can be obtained as a thin film between two salt plates (e.g., NaCl or KBr). Alternatively, a solution in a suitable solvent (e.g., CCl_4) can be used in a solution cell.
- Acquisition:
 - Spectrometer: Fourier Transform Infrared (FT-IR) spectrometer.
 - Mode: Transmittance or Absorbance.
 - Resolution: 4 cm^{-1} .

- Scans: Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.
- Background: Record a background spectrum of the salt plates or solvent for subtraction.

Mass Spectrometry (MS)

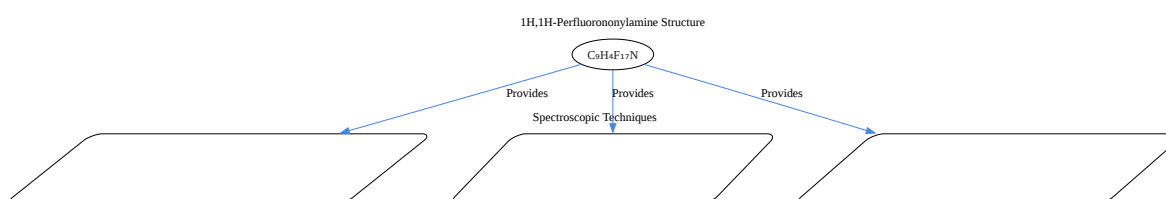
- Sample Introduction: Introduce the sample via a gas chromatograph (GC-MS) for volatile compounds or by direct infusion for less volatile compounds.
- Ionization:
 - Method: Electron Ionization (EI) is common for generating fragment-rich spectra.
 - Electron Energy: Typically 70 eV.
- Mass Analysis:
 - Analyzer: Quadrupole, Time-of-Flight (TOF), or other suitable mass analyzer.
 - Mass Range: Scan a wide mass range (e.g., m/z 50-500) to capture both low-mass fragments and the potential molecular ion.
- Data Analysis: Identify the molecular ion (if present) and characteristic fragment ions. The fragmentation pattern of perfluorinated compounds can be complex due to rearrangements.

Mandatory Visualization



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Caption: Workflow for the spectroscopic analysis of **1H,1H-Perfluorononylamine**.



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Caption: Relationship between molecular structure and spectroscopic information.

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